![molecular formula C15H12Br2O3 B2500991 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 381238-98-8](/img/structure/B2500991.png)

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound with the empirical formula C15H13BrO3 and a molecular weight of 321.17 . It is related to other compounds such as "{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol".

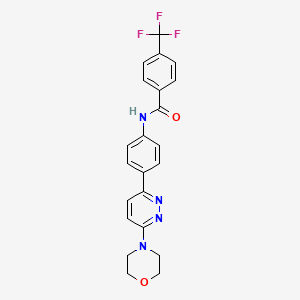

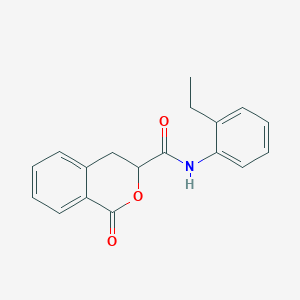

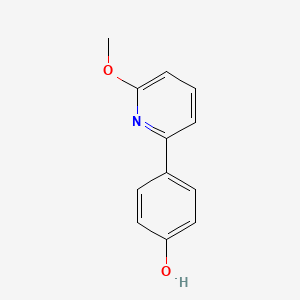

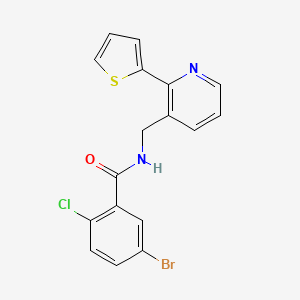

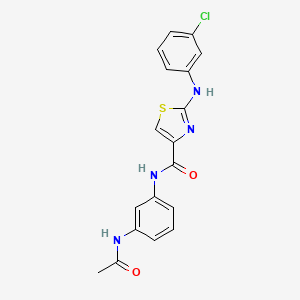

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde” consists of a benzene ring substituted with bromo, methoxy, and benzyl-oxy groups . Related compounds such as “3-Bromo-4-[(4-bromobenzyl)oxy]benzoic acid” and “3-Bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde” have similar structures .Applications De Recherche Scientifique

- Intermediate : 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde serves as an intermediate in organic syntheses. Researchers use it to create more complex molecules, especially in the development of pharmaceuticals and other bioactive compounds .

- Antioxidant Activity : The compound exhibits antioxidant properties, making it potentially useful in drug discovery for conditions related to oxidative stress .

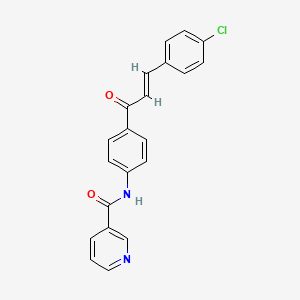

- Lipoxygenase Inhibition : Earlier studies demonstrated that a related compound, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid), inhibits soybean lipoxygenase (LOX) with an IC₅₀ value of 80 µM. Researchers can explore similar enzyme inhibition properties for 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde .

- Lead Compound : The ethyl ester derivative, ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, shows improved biological activities compared to its cinnamic acid precursor. Researchers can use this compound as a lead for designing more effective hybrid molecules .

- Functional Groups : Researchers can exploit the bromine and methoxy functional groups for material modification or surface functionalization. These groups can enhance the properties of materials or facilitate specific interactions .

- Reaction Intermediates : Investigating the reactivity of 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde in various reactions can provide insights into its behavior and potential applications in synthetic chemistry .

- Target Identification : Researchers can screen this compound against various biological targets to identify potential interactions. Such studies may reveal novel drug targets or therapeutic pathways .

Organic Synthesis and Medicinal Chemistry

Enzyme Inhibition Studies

Chemical Biology and Hybrid Compound Design

Material Science and Functionalization

Chemical Reactions and Mechanistic Studies

Pharmacological Screening and Drug Development

Safety and Hazards

While specific safety and hazard information for “3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde” is not available, it’s important to handle all chemical compounds with care. For a related compound, “4-[(3-bromobenzyl)oxy]benzoic acid”, it is advised to avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Orientations Futures

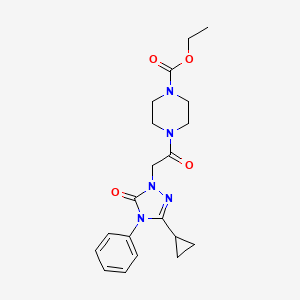

A compound related to “3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde”, namely “Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate”, has been synthesized and studied for its anti-inflammatory properties . This suggests that “3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde” and related compounds may have potential applications in the development of new anti-inflammatory agents.

Propriétés

IUPAC Name |

3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYDJNWOOMBPEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)

![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)

![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)

![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)

![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)

![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)

![1H-Indol-4-ol, octahydro-4-[2-(3-methylphenyl)ethynyl]-, (3aR,4S,7aR)-hydrochloride](/img/structure/B2500931.png)